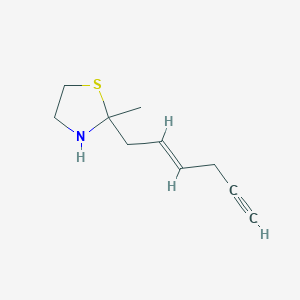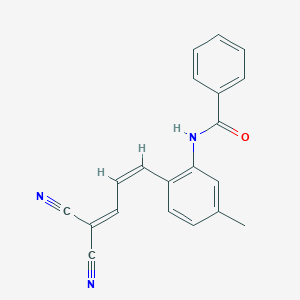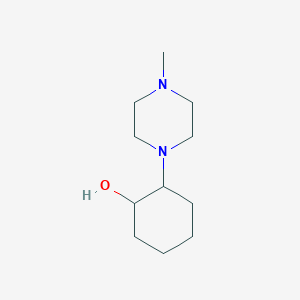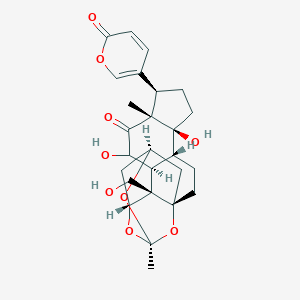
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone, also known as Nitrofurazone, is a synthetic compound that has been widely used in scientific research for its antimicrobial and antitumor properties. Nitrofurazone belongs to the class of nitrofuran derivatives, which are known for their broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee is not fully understood. However, it is believed to act by inhibiting bacterial DNA synthesis and damaging bacterial cell membranes. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in bacteria and tumor cells, which may contribute to its antimicrobial and antitumor activity. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce DNA damage and inhibit DNA repair mechanisms in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It has also been extensively studied, and its antimicrobial and antitumor properties are well-established.
However, there are also limitations to the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in lab experiments. It is a toxic compound that can be harmful to humans and animals. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee. One area of research is the development of new derivatives of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee that may have improved antimicrobial or antitumor activity. Another area of research is the investigation of the mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee, which may lead to the development of new antimicrobial or antitumor agents. Finally, the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in combination with other compounds may also be investigated, as it may have synergistic effects with other antimicrobial or antitumor agents.
Métodos De Síntesis
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee can be synthesized by the reaction of 5-nitro-2-furaldehyde with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been extensively used in scientific research for its antimicrobial and antitumor properties. It has been shown to inhibit the growth of a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of several tumor cell lines, including human breast cancer cells and mouse melanoma cells.
Propiedades
Número CAS |
19819-37-5 |
|---|---|
Fórmula molecular |
C9H11Cl2N3O3 |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]ethanamine |
InChI |
InChI=1S/C9H11Cl2N3O3/c10-3-5-13(6-4-11)12-7-8-1-2-9(17-8)14(15)16/h1-2,7H,3-6H2/b12-7+ |
Clave InChI |
FJOCAFVYTYRMEW-KPKJPENVSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCCl)CCCl |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl |
Sinónimos |
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)








![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)